N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide
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Overview
Description
N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a chlorinated acetamide moiety, and a nitropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide typically involves the reaction of 2-bromophenylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-nitropyridine-2-amine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Derivatives with different substituents replacing the bromine or chlorine atoms.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Oxidation: N-oxide derivatives.
Scientific Research Applications
N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the amide moiety may facilitate binding to protein targets.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-Nitropyridin
N-(2-Bromophenyl)-2-chloroacetamide: Lacks the nitropyridine ring, making it less versatile in terms of chemical reactivity.
Properties
CAS No. |
88369-48-6 |
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Molecular Formula |
C13H9BrClN3O3 |
Molecular Weight |
370.58 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-chloro-N-(3-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H9BrClN3O3/c14-9-4-1-2-5-10(9)17(12(19)8-15)13-11(18(20)21)6-3-7-16-13/h1-7H,8H2 |
InChI Key |
CEAXTIPEYQKXGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(C2=C(C=CC=N2)[N+](=O)[O-])C(=O)CCl)Br |
Origin of Product |
United States |
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